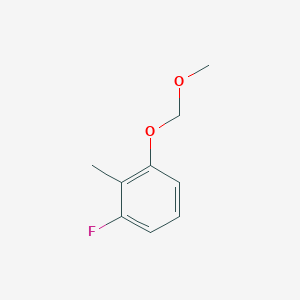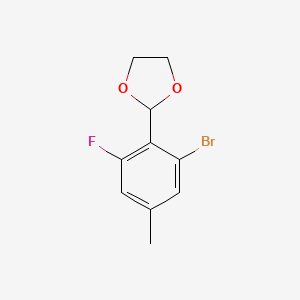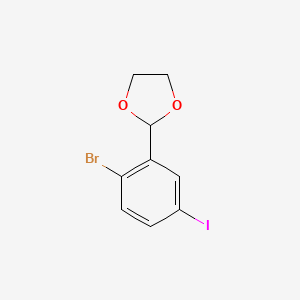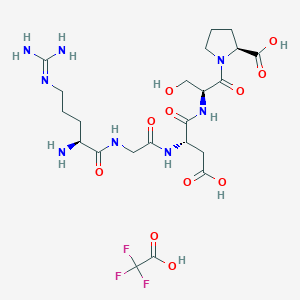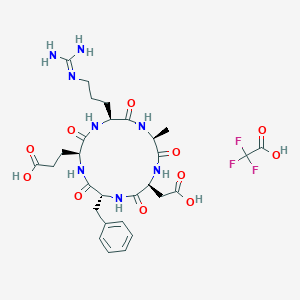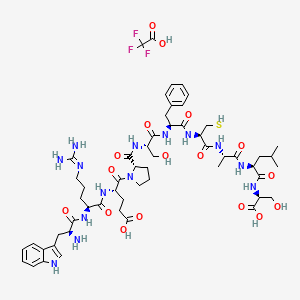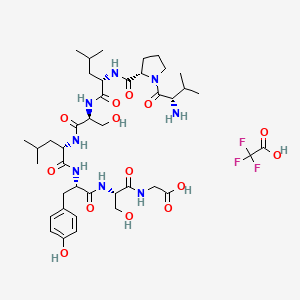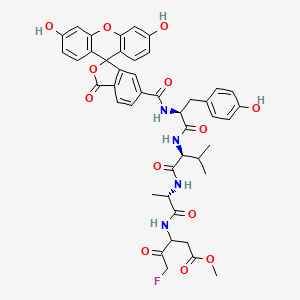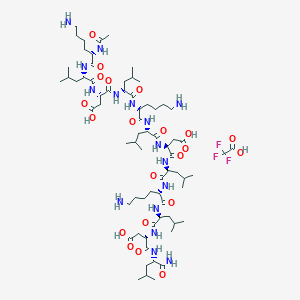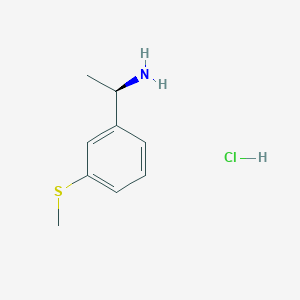
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is an organic compound that is widely used in scientific research and development. It is a chiral amine compound, meaning it has two forms that are mirror images of each other, and is an important reagent in asymmetric synthesis. This compound has been studied extensively in the past few decades, and has been found to have a wide range of applications in the laboratory and in industry.
Scientific Research Applications
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of chiral compounds, as a catalyst in the synthesis of pharmaceuticals, and in the synthesis of other organic compounds. Additionally, it is used in the synthesis of polymers and in the production of a variety of materials. It is also used in the study of enzyme kinetics and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is not well understood. However, it is known that the compound has an effect on the activity of enzymes, which can lead to changes in biochemical and physiological processes. It is also known that the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% are not well understood. However, it is known that the compound can affect the activity of enzymes, which can lead to changes in biochemical and physiological processes. Additionally, the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% in laboratory experiments is that it is a highly efficient reagent for the synthesis of chiral compounds. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose if not stored properly. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in industry. Additionally, further research could be done on the stability of the compound and potential methods of improving its stability. Finally, further research could be done on the potential applications of the compound in drug discovery and development.
Synthesis Methods
The synthesis of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is usually done by a two-step process. First, a reaction between 3-methylthiophene and ethylamine is performed in the presence of a strong base, such as sodium hydroxide, to form the ethylamine salt of 3-methylthiophene. This reaction is known as the alkylation reaction. The second step involves the hydrochlorination of the ethylamine salt of 3-methylthiophene, which is done in the presence of hydrochloric acid or a strong acid such as sulfuric acid. This reaction produces the desired (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%.
properties
CAS RN |
368447-79-4 |
|---|---|
Product Name |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% |
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.73 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
FKRRLYWDTZYAKM-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)SC)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




